molecular formula C11H14N2O2 B13698177 1-(2-Amino-5-methoxyphenyl)-2-pyrrolidinone

1-(2-Amino-5-methoxyphenyl)-2-pyrrolidinone

Cat. No.: B13698177
M. Wt: 206.24 g/mol
InChI Key: BMUFAESHMBXZTO-UHFFFAOYSA-N
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Description

1-(2-Amino-5-methoxyphenyl)-2-pyrrolidinone is an organic compound with a unique structure that combines an amino group, a methoxy group, and a pyrrolidinone ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-Amino-5-methoxyphenyl)-2-pyrrolidinone typically involves the reaction of 2-amino-5-methoxybenzaldehyde with pyrrolidinone under specific conditions. One common method includes:

    Starting Material: 2-amino-5-methoxybenzaldehyde.

    Reaction: The aldehyde group reacts with pyrrolidinone in the presence of a suitable catalyst.

    Conditions: The reaction is often carried out under reflux conditions in a solvent such as ethanol or methanol.

    Purification: The product is purified using techniques like column chromatography.

Industrial Production Methods

Industrial production of this compound may involve more scalable and efficient methods, such as continuous flow synthesis, which allows for better control over reaction conditions and yields.

Chemical Reactions Analysis

Types of Reactions

1-(2-Amino-5-methoxyphenyl)-2-pyrrolidinone undergoes various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitro derivatives.

    Reduction: The compound can be reduced to form amine derivatives.

    Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) are commonly used.

    Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.

    Substitution: Conditions may include the use of strong acids or bases, depending on the desired substitution.

Major Products Formed

    Oxidation: Nitro derivatives.

    Reduction: Amine derivatives.

    Substitution: Various substituted derivatives depending on the functional group introduced.

Scientific Research Applications

1-(2-Amino-5-methoxyphenyl)-2-pyrrolidinone has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-(2-Amino-5-methoxyphenyl)-2-pyrrolidinone involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, leading to various biological effects.

    Pathways Involved: It may modulate signaling pathways related to inflammation, cell proliferation, and apoptosis.

Comparison with Similar Compounds

Similar Compounds

    2-Amino-5-methoxyphenylmethanol: Shares a similar structure but lacks the pyrrolidinone ring.

    2-Amino-5-methoxybenzoic acid: Contains a carboxylic acid group instead of the pyrrolidinone ring.

Uniqueness

1-(2-Amino-5-methoxyphenyl)-2-pyrrolidinone is unique due to the presence of the pyrrolidinone ring, which imparts distinct chemical and biological properties compared to its analogs.

This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Properties

Molecular Formula

C11H14N2O2

Molecular Weight

206.24 g/mol

IUPAC Name

1-(2-amino-5-methoxyphenyl)pyrrolidin-2-one

InChI

InChI=1S/C11H14N2O2/c1-15-8-4-5-9(12)10(7-8)13-6-2-3-11(13)14/h4-5,7H,2-3,6,12H2,1H3

InChI Key

BMUFAESHMBXZTO-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=C(C=C1)N)N2CCCC2=O

Origin of Product

United States

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